molecular formula C14H26N2O3 B1398023 tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate CAS No. 1257293-69-8

tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate

Cat. No.: B1398023
CAS No.: 1257293-69-8
M. Wt: 270.37 g/mol
InChI Key: VVCIRCLHTKTYFU-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol . This compound is characterized by its tert-butyl ester group, a piperidine ring, and an oxetane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate typically involves the following steps:

  • Formation of Piperidine Derivative: : Piperidine is reacted with appropriate reagents to introduce the oxetane ring.

  • Methylation: : The piperidine derivative undergoes methylation to introduce the methyl group.

  • Esterification: : The resulting compound is then esterified with tert-butyl chloroformate to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the piperidine ring to its corresponding amine oxide.

  • Reduction: : Reduction of the oxetane ring to form a cyclobutane derivative.

  • Substitution: : Replacement of the methyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Piperidine N-oxide

  • Reduction: : Cyclobutane derivative

  • Substitution: : Various substituted piperidines

Scientific Research Applications

Tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity and interactions with biological targets.

  • Medicine: : Investigated for its therapeutic potential in drug development.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Tert-Butyl 4-(methyl(oxetan-3-yl)amino)piperidine-1-carboxylate: is unique due to its specific structural features. Similar compounds include:

  • Tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate

  • Tert-Butyl 4-(oxetan-3-yl)piperidine-1-carboxylate

  • Tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate

These compounds share the tert-butyl ester group and the oxetane ring but differ in their core structures, leading to different chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-[methyl(oxetan-3-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-5-11(6-8-16)15(4)12-9-18-10-12/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCIRCLHTKTYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-(methylamino)piperidine-1-carboxylic acid tert-butyl ester (200 mg, 0.93 mmol) and oxetan-3-one (56 mg, 0.78 mmol) in DCE (6 mL) was stirred at room temperature for 2 h before the addition of sodium triacetoxyborohydride (264 mg, 1.24 mmol). The resulting mixture was stirred for 16 h, then loaded onto an Isolute® SCX-2 cartridge which was washed with MeOH/DCM and the product eluted with 2M NH3/MeOH. The resulting oil was purified by column chromatography (Si—PCC, MeOH/DCM, 0-20%) affording 4-(Methyl(oxetan-3-yl)amino)piperidine-1-carboxylic acid tert-butyl ester as an oil (40 mg, 16%). 1H NMR (CDCl3, 300 MHz): δ 4.66 (t, J=6.6 Hz, 2H); 4.61 (t, J=6.6 Hz, 2H); 4.16 (s, 2H); 3.95 (p, J=6.6 Hz, 1H); 2.63 (t, J=12.5 Hz, 2H); 2.39 (tt, J=11.7, 3.7 Hz, 1H); 2.20 (s, 3H); 1.60 (d, J=12.5 Hz, 2H); 1.46 (s, 9H); 1.44-1.28 (m, 2H).
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56 mg
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6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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